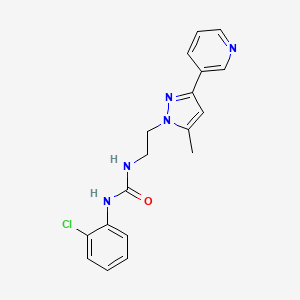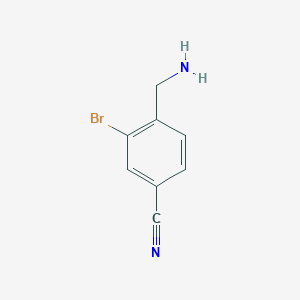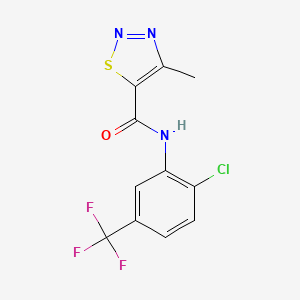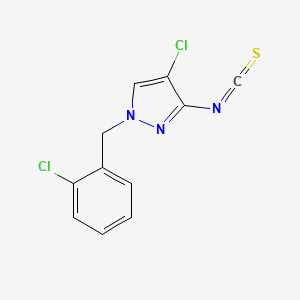
1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential use in various scientific research applications, including drug discovery, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Activities
Antibacterial Evaluation : Research by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. Although the specific compound was not directly synthesized, the methodologies applied could be relevant for its synthesis and antibacterial evaluation due to the structural similarities (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Potential : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. Their study highlights the synthesis process and the in vitro evaluation of these compounds, providing insights into the potential anticancer applications of similar compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Physical and Electro-Optic Properties
- Electronic and Optical Properties : Shkir, AlFaify, Arora, Ganesh, Abbas, and Yahia (2018) conducted a first principles study assessing the electronic, optical, and nonlinear optical properties of a chalcone derivative. This research provides a computational approach to understanding the significant electro-optic properties, which could be applied to similar compounds for potential use in optoelectronic device fabrications (Shkir et al., 2018).
Hydrogel Formation and Properties
- Hydrogelator Application : Lloyd and Steed (2011) explored the formation of hydrogels using a urea derivative, focusing on how the morphology and rheology of these gels can be tuned by the identity of the anion. This study might provide insights into the gelation properties of similar compounds for applications in material science (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-13-11-17(14-5-4-8-20-12-14)23-24(13)10-9-21-18(25)22-16-7-3-2-6-15(16)19/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOSFKWRMEDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](/img/structure/B2612580.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2612584.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2612587.png)
![3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B2612589.png)


![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B2612598.png)
![N-(2-methylthiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2612599.png)
![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2612600.png)

